1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- is a chemical compound characterized by its unique spirocyclic structure, which consists of a diazaspiro nonane core fused with an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound is classified under heterocyclic compounds, specifically as a spiro compound due to its distinctive spirocyclic arrangement. Its Chemical Abstracts Service (CAS) number is 646056-17-9, and it falls within the category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties.
The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- typically involves the cyclization of appropriate precursors. A common synthetic route includes:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors may be utilized for efficient production, coupled with purification methods like recrystallization or chromatography to isolate the final product.
The molecular formula of 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- is C10H15N3O, with a molecular weight of approximately 193.25 g/mol.
The structure features a spiro connection between the diazaspiro framework and the isoxazole ring, contributing to its unique chemical properties and biological activity.
The chemical reactivity of 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- can be explored through various reactions:
These reactions depend on specific conditions and reagents used during synthesis. For instance, oxidation might produce carboxylic acids or ketones, while reduction could lead to alcohols or amines.
The mechanism of action for 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- involves its interaction with biological targets:
These interactions suggest potential therapeutic applications in treating various diseases due to its ability to influence critical biological pathways.
Property | Data |
---|---|
CAS Number | 646056-17-9 |
Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 g/mol |
IUPAC Name | 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI Key | ARJBWDBVOQMQBW-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCNC2)N(C1)C3=CC=NO3 |
These properties indicate that the compound has a moderate molecular weight and contains multiple nitrogen atoms within its structure, which may contribute to its biological activity.
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- has several applications in scientific research:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2